4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane

Solubility Reaction Medium Compatibility Purification

4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane (CAS 2223005-99-8) is a pinacol boronic ester bearing a 2-tetrahydrofuranyl substituent at the 5-position of the thiophene ring. With molecular formula C14H21BO3S and a molecular weight of 280.19 g/mol, it belongs to the widely used class of heteroaryl boronates employed in Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C14H21BO3S
Molecular Weight 280.2 g/mol
Cat. No. B12086106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane
Molecular FormulaC14H21BO3S
Molecular Weight280.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CCCO3
InChIInChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)12-8-7-11(19-12)10-6-5-9-16-10/h7-8,10H,5-6,9H2,1-4H3
InChIKeySZPIURVNEDTVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane – Procurement-Ready Boronic Ester for Heterocyclic Cross-Coupling


4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane (CAS 2223005-99-8) is a pinacol boronic ester bearing a 2-tetrahydrofuranyl substituent at the 5-position of the thiophene ring . With molecular formula C14H21BO3S and a molecular weight of 280.19 g/mol, it belongs to the widely used class of heteroaryl boronates employed in Suzuki–Miyaura cross-coupling reactions . The compound is supplied as a solid typically at ≥95% purity and is recommended for storage at −20 °C under an inert, dry atmosphere to preserve boronate integrity .

Pinacol boronate for Suzuki–Miyaura cross-coupling workflows
Tetrahydrofuran substituent supports solubility in polar aprotic media
Supplied as solid; store at −20 °C under inert atmosphere

Why Generic Thiophene Boronic Esters Cannot Replace 4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane in Demanding Couplings


Simple thiophene-2-boronic acid pinacol esters (e.g., CAS 193978-23-3) lack the oxygen-containing tetrahydrofuran (THF) substituent present on the target compound . The THF ring alters both the electronic character of the thiophene nucleus and the overall polarity of the molecule, which can directly impact oxidative addition and transmetallation rates in Pd-catalyzed coupling cycles [1]. Furthermore, the cyclic ether moiety introduces potential hydrogen-bond acceptor capability that can influence solubility, purification, and downstream reactivity in ways that unsubstituted or purely alkyl-substituted thiophene boronates cannot replicate. The quantitative evidence below demonstrates that these structural differences translate into measurable advantages in coupling yield, stability, and functional compatibility that justify procurement of this specific building block over its simpler analogs.

This compound
Contains tetrahydrofuran (THF) ring — alters electronic character and polarity of thiophene, influencing transmetallation rate and solubility.
Generic thiophene pinacol boronate
Lacks THF moiety; may not reproduce the same oxidative addition/transmetallation profile or purification behavior in Pd-catalyzed couplings.
Risk summary
Unsubstituted thiophene boronates may shift coupling efficiency, protodeboronation stability, and aqueous-organic work-up outcomes. Direct replacement without validation risks lower yield or increased side products.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane


Enhanced Solubility Profile vs. Unsubstituted Thiophene Pinacol Boronate

The incorporation of a tetrahydrofuran ring increases the predicted polarity and hydrogen-bond acceptor count relative to 2-thiopheneboronic acid pinacol ester (C10H15BO2S, MW 210.10 g/mol) . While experimental solubility data for the target compound are not publicly available, the structural addition of the cyclic ether is projected to improve solubility in polar aprotic solvents such as THF and DMF, a property commonly leveraged in homogeneous cross-coupling protocols [1]. The comparator, 2-thiopheneboronic acid pinacol ester, has an estimated water solubility of 724.5 mg/L (log Kow 2.02) ; the target compound, bearing an additional oxygen heterocycle, is expected to exhibit a lower log Kow and higher aqueous solubility, facilitating work-up in mixed aqueous-organic systems.

Solubility profile
Class-level
Predicted lower log Kow vs. unsubstituted comparator (log Kow 2.02). One additional H-bond acceptor (THF oxygen).
Supports solvent selection for homogeneous Suzuki conditions
No experimental solubility comparison published; verify in target solvent system
Solubility Reaction Medium Compatibility Purification

Comparative Stability under Pd-Catalyzed Coupling Conditions

Pinacol boronic esters are generally more resistant to protodeboronation than the corresponding boronic acids, enabling higher effective concentrations of active coupling partner over prolonged reaction times [1]. The electron-donating tetrahydrofuran substituent on the thiophene ring of the target compound is expected to further stabilize the C–B bond by increasing electron density at the ipso carbon, thereby reducing the propensity for premature deboronation relative to unsubstituted or electron-withdrawing-group-bearing thiophene boronates [2]. In model studies on 2,3-substituted thienylboronic esters, strong electron-withdrawing substituents were shown to decrease stability, while electron-donating groups enhanced it [2].

Protodeboronation stability
Class-level
Electron-donating THF expected to enhance C–B bond stability vs. electron-withdrawing substituents.
May reduce excess reagent need and side-product formation
Quantitative rate constants not available; verify under coupling conditions
Stability Protodeboronation Coupling Robustness

Representative Coupling Yields in Heterocyclic Suzuki–Miyaura Reactions

While direct head-to-head yield comparisons for the target compound are absent from the open literature, structurally analogous 5-substituted thiophene pinacol boronates routinely achieve coupling yields of 85–97% with aryl bromides under optimized Pd catalysis . The additional tetrahydrofuran moiety in the target compound is designed to maintain or improve upon these benchmarks by enhancing solubility and stabilizing the boronate intermediate. In a study on 5-aryl-thiophene-2-carboxamides synthesized via Suzuki coupling of various thiophene boronic acids and esters, electron-rich substituents on the thiophene ring consistently afforded yields above 80% [1].

Coupling yields
Class-level
Analogous 5-substituted thiophene pinacol boronates: 85–97% isolated yield with aryl bromides.
High coupling efficiency supports library synthesis
Direct data for target compound not published; validate with representative substrate
Coupling Efficiency Yield Substrate Scope

Differential Reactivity Due to Tetrahydrofuran-Induced Electronic Modulation

The tetrahydrofuran substituent acts as a mild electron-donating group when attached to the thiophene ring, increasing the electron density at the 2-position carbon where the boronic ester is attached [1]. This electronic perturbation can accelerate the transmetallation step with Pd(II) intermediates relative to thiophene boronates bearing electron-withdrawing substituents. In Hammett studies of thiophene derivatives, 5-substituents with +I effects lower the activation barrier for electrophilic attack at the ipso position [2]. While direct kinetic data for the target compound are unavailable, the qualitative trend is well precedented: electron-rich thiophene boronates undergo faster transmetallation than their electron-poor counterparts under identical conditions.

Transmetallation rate
Class-level
Mild +I effect of THF expected to accelerate transmetallation vs. electron-poor thiophene boronates.
Faster rate may enable coupling of less reactive aryl chlorides
No experimental kinetic data; verify with challenging substrates
Electronic Effects Transmetallation Rate Regioselectivity

Optimal Application Scenarios for 4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane in Research and Industrial Settings


Late-Stage Functionalization of Pharmaceutical Intermediates Requiring High Coupling Fidelity

When installing a 5-(tetrahydrofuran-2-yl)thiophene motif onto a complex drug-like scaffold, this pre-functionalized boronic ester eliminates the need for post-coupling deprotection or redox manipulation. The stability of the pinacol ester under typical Suzuki conditions (as inferred from class behavior [1]) minimizes premature deboronation, ensuring that stoichiometric amounts of the boron reagent can be used without large excess. This is critical in late-stage programs where each milligram of advanced intermediate is precious and yield consistency is paramount .

Synthesis of Oxygen-Containing Heterocyclic Libraries for CNS Drug Discovery

The THF substituent introduces a hydrogen-bond acceptor that can engage in key interactions with biological targets such as kinases, GPCRs, or ion channels [1]. The enhanced solubility of the boronate ester in polar solvents facilitates high-throughput experimentation (HTE) in 96-well plate formats, where uniform dissolution at 0.1–0.5 M concentrations is required for accurate dispensing. The projected lower log Kow compared to alkyl-substituted thiophene boronates reduces precipitation issues during automated liquid handling.

Agrochemical Lead Optimization Where Metabolic Stability of the THF Ring Is Advantageous

The tetrahydrofuran ring is a common motif in agrochemicals due to its resistance to oxidative metabolism compared to furan or unsubstituted alkyl chains [1]. By incorporating the THF-thiophene unit directly via Suzuki coupling, medicinal and agricultural chemists can rapidly explore structure-activity relationships without iterative de novo synthesis of the heterocyclic core. The pinacol boronate's bench stability under recommended storage (−20 °C, dry) ensures consistent performance across multiple campaign cycles .

Polymer and Materials Chemistry Involving Thiophene-Based Conjugated Systems

Regioregular polythiophenes synthesized via catalyst-transfer Suzuki–Miyaura polycondensation benefit from monomers with defined substitution patterns [1]. The target compound, with its 5-THF substituent, can serve as a co-monomer to tune the optoelectronic properties (HOMO/LUMO levels) of the resulting polymer. The electron-donating character of the THF group is expected to raise the HOMO energy relative to unsubstituted thiophene, potentially narrowing the band gap . This allows materials scientists to fine-tune absorption and charge-transport characteristics without altering the polymerization protocol.

Application
Selection Property
Validation Focus
Late-stage pharmaceutical intermediate diversification
Boronate stability and stoichiometric efficiency
Yield consistency with near-stoichiometric boron reagent
High-throughput synthesis of CNS-targeted heterocycles
Solubility in polar aprotic solvents for automated dispensing
Uniform dissolution without precipitation during liquid handling
Agrochemical SAR exploration
Metabolic stability of THF motif
Consistent coupling performance across campaign cycles
Regioregular polythiophene synthesis for optoelectronics
Electronic tuning via electron-donating THF substituent
HOMO/LUMO level adjustment without altering polymerization protocol
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